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Compound of Interest

Compound Name: Dicrotophos

Cat. No.: B1670484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genotoxicity and mutagenicity of

Dicrotophos, an organophosphate insecticide. The following sections summarize key

experimental findings, detail the methodologies employed in pivotal studies, and illustrate the

underlying toxicological pathways and experimental procedures.

Executive Summary
Dicrotophos has demonstrated genotoxic and mutagenic potential across a range of in vitro

assays. Evidence indicates its capacity to induce gene mutations in bacteria, chromosomal

aberrations in mammalian cells, and DNA damage in human cell lines. These findings highlight

the need for a thorough understanding of its toxicological profile.

Data Presentation: Quantitative Genotoxicity and
Mutagenicity Data
The following tables summarize the quantitative data from key studies on the genotoxicity and

mutagenicity of Dicrotophos.

Table 1: Ames Test Results for Dicrotophos
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Note: Specific mean revertant colony counts were not available in the reviewed literature, but

the significance of the findings was reported.

Table 2: Chromosomal Aberration Assay in CHO-K1 Cells
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Concentration
(mM)

Treatment
Duration
(hours)

Metabolic
Activation (S9)

Aberrant Cells
(%)

Types of
Aberrations

0.375 3, 18 Present/Absent

Statistically

Significant

Increase (p <

0.01)

Chromosomal

exchange,

breaks[1]

0.75 3, 18 Present/Absent
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Significant
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0.01)

Chromosomal

exchange,
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1.5 3, 18 Present/Absent
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0.01)

Chromosomal
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Note: The exact percentage of aberrant cells was not specified, but a statistically significant

increase compared to the negative control was reported.

Table 3: Comet Assay (Single Cell Gel Electrophoresis) in HepG2 Cells

Concentration (µM)
Treatment Duration
(hours)

Endpoint Result

25 2 Tail Moment
Statistically Significant

Increase (p < 0.05)[1]

≥50 2 Tail Moment
Dose-dependent

Increase[1]

≥50 24 Tail Moment
Statistically Significant

Increase (p < 0.05)[1]

25 - 400 2, 24 DNA Damage
Induced DNA

Damage[2]
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Note: Specific tail moment scores were not detailed, but the statistical significance of the

increase was noted.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Ames Test (Bacterial Reverse Mutation Assay)
The mutagenic potential of Dicrotophos was evaluated using the Salmonella typhimurium

reverse mutation assay.[4]

Tester Strains: S. typhimurium strains TA97a, TA98, TA100, TA102, and TA1535 were

utilized.[2] These strains are designed to detect various types of mutations, including

frameshift and base-pair substitutions.[4]

Dose Levels: Dicrotophos was tested at various concentrations, with a maximum dose of

5000 µ g/plate .[1] Another study examined concentrations of 50, 100, 200, 400, and 800 μ

g/plate .[3]

Metabolic Activation: The assay was performed both in the presence and absence of an

exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate,

to simulate mammalian metabolism.[1][3]

Procedure: The tester strains were exposed to Dicrotophos in the presence or absence of

the S9 mix and plated on minimal glucose agar plates. The plates were incubated, and the

number of revertant colonies (colonies that have regained the ability to synthesize histidine)

was counted.

Cytotoxicity: Cytotoxicity was evaluated by observing the bacterial lawn on the minimal

glucose agar plate under a microscope. Dicrotophos was reported to be non-cytotoxic in

the Ames test at the tested concentrations.[1]

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies, typically at least a two-fold increase over the negative

control.[3]
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Chromosomal Aberration Assay
This assay was conducted to assess the potential of Dicrotophos to induce structural

chromosomal damage in mammalian cells.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells were used for this in vitro assay.[2][5]

Dose Levels: Cells were treated with Dicrotophos at concentrations of 0.375 mM, 0.75 mM,

and 1.5 mM.[1]

Treatment Duration: The exposure times were 3 hours and 18 hours.[1]

Metabolic Activation: The experiments were carried out with and without the S9 metabolic

activation system.[1]

Procedure: CHO-K1 cells were exposed to Dicrotophos for the specified durations. After

treatment, cells were harvested, and metaphase chromosomes were prepared and stained.

A total of 200 metaphase cells were analyzed for chromosomal aberrations for each

concentration.[1]

Cytotoxicity: Cell viability was assessed, and Dicrotophos did not show any cytotoxicity to

CHO-K1 cells.[2][3]

Interpretation: An increase in the frequency of cells with chromosomal aberrations, such as

breaks and exchanges, compared to the control group, indicates clastogenic activity.[1]

Comet Assay (Single Cell Gel Electrophoresis)
The comet assay was employed to detect DNA strand breaks in individual cells.

Cell Line: Human hepatoma (HepG2) cells were used.[2][5]

Dose Levels: Cells were treated with Dicrotophos at concentrations ranging from 0 µM to

400 µM.[1]

Treatment Duration: The exposure times were 2 hours and 24 hours.[1]
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Procedure: After treatment with Dicrotophos, HepG2 cells were embedded in agarose on a

microscope slide, lysed, and subjected to electrophoresis. The DNA was then stained with a

fluorescent dye and visualized. Damaged DNA migrates further from the nucleus, creating a

"comet tail."

Endpoint: The extent of DNA damage was quantified by measuring the "tail moment," a

product of the tail length and the fraction of DNA in the tail.[1]

Cytotoxicity: Dicrotophos was found to be cytotoxic to HepG2 cells after a 24-hour

incubation but not after 2 hours.[2][3]

Interpretation: A statistically significant increase in the tail moment in treated cells compared

to control cells indicates the induction of DNA damage.[1]

Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the

genotoxicity assessment of Dicrotophos.

Dicrotophos Exposure

In Vitro Genotoxicity Assays Observed Effects

Dicrotophos

Ames Test
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Chromosomal Aberration
(CHO-K1 cells)

Comet Assay
(HepG2 cells)

Gene Mutation
(Base-pair substitution, Frameshift)

Chromosomal Damage
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DNA Strand Breaks

Click to download full resolution via product page

Caption: Overview of in vitro genotoxicity testing of Dicrotophos.
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Caption: Workflow for the Chromosomal Aberration Assay.
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Caption: Workflow for the Comet Assay.
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Conclusion
The available data strongly indicate that Dicrotophos possesses genotoxic and mutagenic

properties in vitro. It has been shown to induce gene mutations in bacteria, cause significant

chromosomal damage in mammalian cells, and lead to DNA strand breaks in human cells.[1][2]

While some studies classify its mutagenic effect in the Ames test as weak at lower

concentrations, the positive findings across multiple, mechanistically different assays

underscore a clear genotoxic potential.[3] Further in vivo studies would be beneficial to fully

characterize the genotoxic risk of Dicrotophos to mammals. Researchers and drug

development professionals should consider these findings when evaluating the safety profile of

Dicrotophos and related organophosphate compounds.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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